molecular formula C8H17F B1361355 1-Fluorooctane CAS No. 463-11-6

1-Fluorooctane

Cat. No. B1361355
CAS RN: 463-11-6
M. Wt: 132.22 g/mol
InChI Key: DHIVLKMGKIZOHF-UHFFFAOYSA-N
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Description

1-Fluorooctane is a chemical compound that undergoes C-F bond-cleavage reaction with phenyl magnesium chloride to give n-octylbenzene . It also reacts rapidly with trimethylsilyl iodide to give corresponding octyl iodides and trimethylsilyl fluoride .


Synthesis Analysis

The synthesis of 1-Fluorooctane involves a C-F bond-cleavage reaction with phenyl magnesium chloride to produce n-octylbenzene . It also reacts rapidly with trimethylsilyl iodide to yield corresponding octyl iodides and trimethylsilyl fluoride .


Molecular Structure Analysis

The molecular formula of 1-Fluorooctane is C8H17F . It has a molecular weight of 132.22 g/mol . The InChIKey of 1-Fluorooctane is DHIVLKMGKIZOHF-UHFFFAOYSA-N .


Chemical Reactions Analysis

1-Fluorooctane undergoes a reaction with phenyl magnesium chloride, resulting in a C-F bond-cleavage . It also reacts rapidly with trimethylsilyl iodide to produce corresponding octyl iodides and trimethylsilyl fluoride .


Physical And Chemical Properties Analysis

1-Fluorooctane has a molecular weight of 132.221 g/mol . Its molecular formula is C8H17F .

Scientific Research Applications

Organic Synthesis and Reactivity

  • Fluorine-Lithium Exchange Reactions : "1-Fluorooctane" is involved in the reaction with lithium powder to produce 1-octyllithium. This compound then reacts with different electrophiles to yield various products, demonstrating its utility in organic synthesis (Yus, Herrera, & Guijarro, 2003).

  • C-F Bond Cleavage : An interesting chemical reaction involving "1-Fluorooctane" is its reaction with Grignard reagents, leading to unexpected C-F bond-cleavage without the need for metal catalysts. This demonstrates the compound's potential in creating new chemical bonds and materials (Matsubara, Ishibashi, & Koga, 2009).

Environmental Impact and Treatment

  • Wastewater Treatment Studies : Research has focused on the removal and recovery of perfluorooctanoate, a chemical closely related to "1-Fluorooctane", from wastewater. This is crucial for reducing environmental pollution and understanding the behavior of fluorinated compounds in natural systems (Xiaofeng et al., 2015).

  • Mass Flow in Wastewater Facilities : Studies on the mass flow of fluorochemicals, including those related to "1-Fluorooctane", in wastewater treatment facilities provide insights into the environmental distribution and behavior of these compounds (Schultz et al., 2006).

Material Science and Applications

  • Surfactant Synthesis and Characterization : The synthesis and characterization of fluorocarbon surfactants, which include compounds like "1-Fluorooctane", are crucial for their applications in industry, such as in fire-fighting foams and coatings. Understanding their chemical properties leads to better and safer industrial applications (Jia, Bo, & He, 2019).

  • Fire Fighting Foam Surfactants : The structure and transformation products of firefighting foam surfactants, related to "1-Fluorooctane", have been studied to understand their environmental impact and efficacy (Moe et al., 2012).

Safety And Hazards

1-Fluorooctane is a flammable liquid and vapor. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

Polyfluorinated compounds (PFCs), such as perfluorooctane sulfonate (PFOS), perfluorooctanoic acid (PFOA), and an increasing number of other related compounds are growing in interest and concern as more is learned about these ubiquitous anthropogenic substances . Many of these compounds can be toxic, and they are regularly found in the blood of animals and humans worldwide . A great deal of research has been conducted in this area, but a surprising amount remains unknown about their distribution in the environment and how people ultimately become exposed . The utility of these compounds seems to ensure their continued use in one form or another for the foreseeable future, presenting a long-term challenge to scientists, industry leaders, and public health officials worldwide .

properties

IUPAC Name

1-fluorooctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17F/c1-2-3-4-5-6-7-8-9/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHIVLKMGKIZOHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70196787
Record name Octane, 1-fluoro-
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Molecular Weight

132.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluorooctane

CAS RN

463-11-6
Record name 1-Fluorooctane
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Record name Octyl fluoride
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Record name 1-FLUOROOCTANE
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Record name Octane, 1-fluoro-
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Record name 1-fluorooctane
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OCTYL FLUORIDE
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Synthesis routes and methods

Procedure details

A solution of 13.0 g (0.1 mole) of 1-octanol in 25 ml of methylene chloride was added dropwise to a solution of 16.1 g (0.1 mole) of diethylaminosulfur trifluoride in 60 ml methylene chloride cooled to -70° to -65°. The reaction mixture was then warmed to 25° and 50 ml of water was added. The lower organic layer was separated, dried (MgSO4) and then distilled to give 12.0 g (90%) of 1-fluorooctane as a colorless liquid: bp 42°-43° (20 mm), 19F nmr (CCl3F) δ -218.8 ppm (t, t, 1F, J = 49, 25 Hz).
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
16.1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
177
Citations
K Matsubara, T Ishibashi, Y Koga - Organic Letters, 2009 - ACS Publications
… -coupling reaction of 1-fluorooctane. The concerted reaction is … in the coupling reaction of 1-fluorooctane, we added a radical-… phenylmagnesium chloride and 1-fluorooctane that gives n-…
Number of citations: 41 pubs.acs.org
P Tomar, T Braun, E Kemnitz - Chemical Communications, 2018 - pubs.rsc.org
… in a one-pot process to convert 1-octanol into 1-fluorooctane. … , 1-octanol was converted into 1-fluorooctane in a one-pot … to fluorinate the 1-octanol to give 1-fluorooctane (7) after 18 h. …
Number of citations: 41 pubs.rsc.org
M Yus, RP Herrera, A Guijarro - Tetrahedron letters, 2003 - Elsevier
… After cooling at 0C, to the resulting mixture was added dropwise a mixture of 1-fluorooctane [Method A: 33 mg (0.25 mmol); Method B: 66 mg (0.5 mmol)] and decane [Method A: 35.5 mg …
Number of citations: 37 www.sciencedirect.com
D Herbstritt, T Braun - Chemical Communications, 2023 - pubs.rsc.org
… results in the concomitant generation of 1-fluorooctane, presumably by intermediate SF 4 . … of 1-octanol in the generation of 1-fluorooctane was observed, which was identified by GC-MS …
Number of citations: 2 pubs.rsc.org
J Terao, SA Begum, A Oda, N Kambe - Synlett, 2005 - thieme-connect.com
… 1-fluorooctane and 1-bromoheptane and the product ratios of 3 over 9 were plotted against the ratios of 1-fluorooctane:1-… order kinetics on the concentration of 1-fluorooctane. Figure [2] …
Number of citations: 3 www.thieme-connect.com
EC Friedrich, G De Lucca - Journal of Organometallic Chemistry, 1982 - Elsevier
… The chemical shifts of the a-proton absorptions used for the alkyl fluoride analyses were: 1-fluorooctane 4.2 ppm, 2fluorooctane 4.3 ppm, and benzyl fluoride 5.3 ppm. The estimated …
Number of citations: 4 www.sciencedirect.com
JJ Zerban, B Bagnall, TA Davis - Tetrahedron Letters, 2022 - Elsevier
… Reaction optimization was initiated by monitoring the conversion of 1-fluorooctane 1 to 1-… Next, the concentration of both 1-fluorooctane (entries 8–10) and LiI were examined (entries…
Number of citations: 2 www.sciencedirect.com
N Kamma, Y Kanaphan, S Buakeaw… - Suan Sunandha …, 2020 - li02.tci-thaijo.org
… 1-fluorooctane, thereby producing a continuous and dense coating over the LixSi NPs. The 1-fluorooctane was selected because of its excellent chemical behavior in nonpolar solvents …
Number of citations: 1 li02.tci-thaijo.org
Y Mizukami, Z Song, T Takahashi - Organic letters, 2015 - ACS Publications
… At the outset, we investigated efficient reaction conditions for the F/Cl and F/Br exchange reactions of the simple alkyl fluoride, 1-fluorooctane 1a (Table 1). Halomethanes were …
Number of citations: 24 pubs.acs.org
A Hayatifar, A Borrego, D Bosek, M Czarnecki… - Chemical …, 2019 - pubs.rsc.org
… , as shown by its reaction with 1-fluorooctane, 1-fluorocyclohexane, 1… and cyclohexane were formed from 1-fluorooctane and 1-… rapidly, as that for 1-fluorooctane was complete within 1 h …
Number of citations: 15 pubs.rsc.org

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